Enhanced Lipophilicity (XLogP3-AA) Enables Improved Membrane Permeability and Synthetic Versatility
[2-(Methylsulfanyl)pyridin-4-yl]methanamine exhibits a calculated XLogP3-AA of 0.6, which is 1.0 log unit higher than the unsubstituted analog 4-(aminomethyl)pyridine (XLogP3 = -0.4) [1][2]. This difference corresponds to an approximate 10-fold increase in partition coefficient (logP), enhancing its ability to cross biological membranes and engage hydrophobic targets. The methylsulfanyl group contributes this lipophilic character while retaining sufficient aqueous solubility for in vitro assays .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 4-(Aminomethyl)pyridine: -0.4 |
| Quantified Difference | ΔXLogP3 = +1.0 (10× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The 10-fold higher lipophilicity directly impacts membrane permeability and target engagement, making this compound a superior choice for designing CNS-penetrant or intracellular-targeting ligands.
- [1] PubChem. [2-(Methylsulfanyl)pyridin-4-yl]methanamine. Compound Summary. CID 61023047. View Source
- [2] PubChem. 4-Pyridinemethanamine (4-(Aminomethyl)pyridine). Compound Summary. CID 77317. View Source
